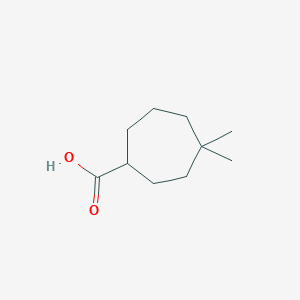

4,4-Dimethylcycloheptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-Dimethylcycloheptane-1-carboxylic acid is a chemical compound with the CAS Number: 4401-32-5 . It has a molecular weight of 170.25 and its IUPAC name is 4,4-dimethylcycloheptanecarboxylic acid . It is available in liquid form .

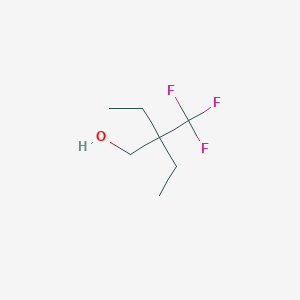

Molecular Structure Analysis

The InChI code for 4,4-Dimethylcycloheptane-1-carboxylic acid is 1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

4,4-Dimethylcycloheptane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 170.25 .Scientific Research Applications

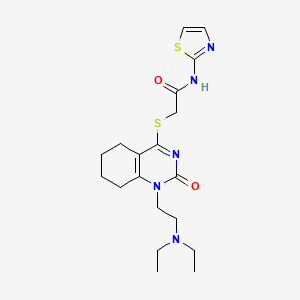

Synthesis and Bioactivity

Research has delved into the synthesis of novel compounds with potential biological activities, where cyclopropane carboxylic acids, resembling the structural motif of 4,4-Dimethylcycloheptane-1-carboxylic acid, have been utilized as leading compounds. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown significant herbicidal and fungicidal activities, indicating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).

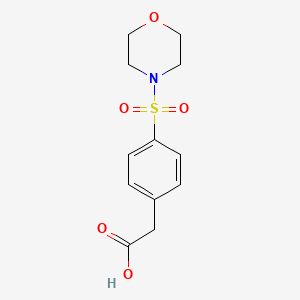

Mechanism of Amide Formation

The mechanism of amide formation by carbodiimide in aqueous media has been studied using carboxylic acids, which sheds light on the chemical behavior of carboxylic acid derivatives in bioconjugation processes. This research provides insights into the reactivity of carboxylic acids, potentially including 4,4-Dimethylcycloheptane-1-carboxylic acid, in aqueous environments, highlighting conditions for efficient amide bond formation (Nakajima & Ikada, 1995).

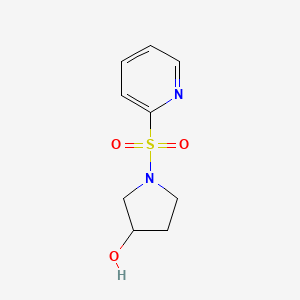

Molecular Recognition and Binding

The study of intermolecular hydrogen bonding involving carboxylic acids reveals the potential for molecular recognition and binding applications. The formation of hydrogen-bonded dimers between amide and carboxylic acid groups showcases the role of carboxylic acids in the development of supramolecular assemblies (Wash, Maverick, Chiefari, & Lightner, 1997).

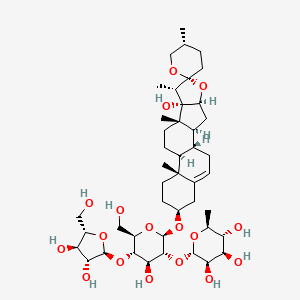

Supramolecular Chemistry

The exploration of cocrystals involving di- and tricarboxylic acids with various bases demonstrates the versatility of carboxylic acids in forming extended crystal structures. This research underscores the potential of carboxylic acids, including 4,4-Dimethylcycloheptane-1-carboxylic acid, in designing novel materials with tailored properties (Bhogala, Basavoju, & Nangia, 2005).

Conformational Studies

Investigations into the conformational preferences of cycloheptane and cycloheptene derivatives, including those related to 4,4-Dimethylcycloheptane-1-carboxylic acid, provide valuable information on the structural dynamics of these molecules. Such studies are crucial for understanding the physicochemical properties of cycloheptane derivatives in various contexts (Glazer, Knorr, Ganter, & Roberts, 1972).

Safety and Hazards

The safety information for 4,4-Dimethylcycloheptane-1-carboxylic acid indicates that it has the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4,4-dimethylcycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATOTMBDEGLOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(CC1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylcycloheptane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)

![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)

![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)